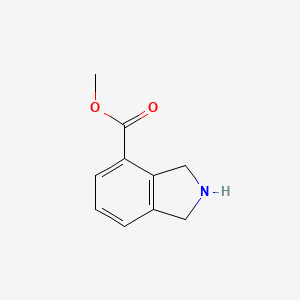

Methyl isoindoline-4-carboxylate

Description

Significance of the Isoindoline (B1297411) Core in Organic Synthesis

The isoindoline framework, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in organic synthesis. nih.gov Its significance stems from its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govresearchgate.net The structural rigidity and defined three-dimensional orientation of substituents on the isoindoline core make it an attractive template for the design of molecules that can interact with high specificity with biological targets. nih.gov

Derivatives of isoindoline are found in both natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological and pharmacological properties. nih.gov This has led to intensive research in developing synthetic methodologies to access functionalized isoindolines. nih.gov The isoindoline nucleus is a key component in a number of commercially valuable drugs. nih.gov For instance, isoindoline derivatives have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. researchgate.net

| Compound Name | Therapeutic Area/Application |

| Lenalidomide | Multiple myeloma |

| Pazinaclone | Anxiolytic |

| (-)-N-methylwelwitindolinone C isothiocyanate | Natural product with potential bioactivity |

| Various γ-amino alcohols with an N-methyl isoindoline moiety | NMDA receptor antagonists |

This table presents a selection of compounds containing the isoindoline core, highlighting the diverse applications of this heterocyclic system.

The synthesis of isoindolines can be achieved through various routes, including the reduction of isoindoles and the cyclization of N-alkylphthalimides. researchgate.net The development of efficient synthetic methods, such as palladium-catalyzed intramolecular α-arylation, has further expanded the accessibility and diversity of isoindoline derivatives. nih.gov

Role of Isoindoline Esters in Advanced Chemical Transformations

Isoindoline esters, such as Methyl isoindoline-4-carboxylate, represent a particularly useful class of derivatives for advanced chemical transformations. The ester functional group serves as a versatile handle for further molecular elaboration, influencing the reactivity of the isoindoline scaffold and enabling a range of synthetic manipulations.

The presence of the methyl carboxylate group can modulate the electronic properties of the aromatic ring and the nitrogen atom, thereby influencing the regioselectivity and stereoselectivity of subsequent reactions. Research has shown that palladium-catalyzed intramolecular allylic amination can be used to synthesize chiral isoindoline-1-carboxylic acid esters with high diastereoselectivity, demonstrating the directing effect of the ester group in asymmetric synthesis. acs.org

Furthermore, the ester moiety can be readily transformed into other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol, providing a site for further derivatization. These transformations are fundamental in the construction of more complex molecules. The synthesis of a series of γ-amino alcohols with an N-methyl isoindoline moiety, which were evaluated as NMDA receptor antagonists, showcases the utility of functionalized isoindolines as key building blocks in medicinal chemistry. nih.gov

In the context of advanced chemical transformations, isoindoline esters can serve as precursors to highly reactive intermediates. For example, the reaction of isoindolines can lead to the formation of ortho-quinonedimethane (o-QDM) intermediates, which can then participate in various cycloaddition reactions to construct complex polycyclic systems. ambeed.com The ability to generate such transient species under controlled conditions is a hallmark of advanced organic synthesis.

| Property | Value | Source |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | PubChem |

| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem |

| Molecular Weight | 213.66 g/mol | PubChem |

| CAS Number | 127168-90-5 | PubChem |

This table provides key identifiers and properties for the hydrochloride salt of this compound. nih.gov

The strategic placement of the methyl carboxylate group on the isoindoline ring, as in this compound, provides a synthetic linchpin for the development of novel compounds with potential applications in various fields, from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKIFEBBHBMCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Methyl Isoindoline 4 Carboxylate and Its Derivatives

Classical and Contemporary Synthetic Routes to the Isoindoline (B1297411) Scaffold

Traditional synthetic routes to the isoindoline core often rely on the cyclization of acyclic precursors that are appropriately functionalized to facilitate ring closure. Over time, these methods have been refined and new strategies have emerged, expanding the synthetic chemist's arsenal.

The formation of the isoindoline ring through the cyclization of open-chain precursors is a fundamental approach. These reactions involve the strategic formation of one or more carbon-nitrogen or carbon-carbon bonds to construct the heterocyclic system. A variety of reaction types have been successfully employed, including cycloadditions and radical cyclizations.

Cycloaddition Reactions: These reactions are powerful tools for constructing cyclic systems. For isoindoline synthesis, methods like [3+2] and [2+2+2] cycloadditions are particularly relevant. For instance, intramolecular [3+2] cycloadditions of specific azides and [3+2] cycloadditions involving azomethine ylides have been utilized to create isoindoline derivatives. researchgate.net Iridium(III) catalysis has also enabled the [2+2+2] cycloaddition of diynes and alkynes to furnish highly functionalized isoindolines. researchgate.net

Pictet-Spengler Type Reactions: An umpolung strategy, which reverses the typical reactivity of a functional group, has been applied to create polycyclic isoindolines. In this method, in situ-generated nucleophilic isoindoles are protonated to form electrophilic isoindolium ions. These ions then undergo a Pictet-Spengler-type cyclization, reacting with nucleophiles like tryptamines to yield complex isoindoline structures. nih.gov

Radical Cyclizations: Oxidative radical cyclization offers another pathway. For example, the synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization process. mdpi.com This transformation uses an oxidant like iron(III) chloride to initiate an intramolecular radical addition, leading to the formation of the fused isoindoline ring system. mdpi.com

| Cyclization Method | Precursors | Key Reagents/Catalysts | Product Type | Reference |

| [3+2] Cycloaddition | Azides, Azomethine ylides | Heat or Metal Catalyst | Isoindoline derivatives | researchgate.net |

| [2+2+2] Cycloaddition | α,ω-Diynes and alkynes | Iridium(III) complex | Fused aromatic isoindolines | researchgate.net |

| Pictet-Spengler Type | 2-Bromomethyl benzaldehyde, Tryptamines | Triethylamine, Acid | Polycyclic isoindolines | nih.gov |

| Oxidative Radical Cyclization | Active methine substrates with allyl and phenyl groups | Iron(III) chloride (FeCl₃) | 1H-Benzo[f]isoindole derivatives | mdpi.com |

Phthalimides and their reduced counterparts, phthalimidines, are exceptionally common and versatile precursors for isoindoline synthesis. nih.govnih.gov The ready availability of phthalic anhydride (B1165640), the parent of phthalimide (B116566), makes this a popular starting point. wikipedia.org The core transformation involves the reduction of one or both carbonyl groups of the phthalimide structure.

The reduction of phthalimides is a direct and widely used method to access the isoindoline scaffold. researchgate.net A common and effective reagent for this transformation is lithium aluminium hydride (LiAlH₄). This powerful reducing agent can convert the di-carbonyl functionality of the phthalimide into the methylene (B1212753) groups of the isoindoline. researchgate.net Another reducing agent, diborane, has also been employed for the conversion of phthalimides to isoindolines. researchgate.net This approach was utilized in the synthesis of chlorisondamine, where a stepwise reduction of an N-alkylated phthalimide with LiAlH₄ yielded the corresponding isoindoline intermediate. preprints.org

Phthalimidines, which are mono-oxo derivatives of isoindoline, also serve as precursors. Their synthesis and subsequent reduction provide another route to the isoindoline core. These precursors are valuable as they allow for staged functionalization and modification before the final reduction to the isoindoline ring. researchgate.net

| Precursor | Key Reagent | Product | Notes | Reference |

| Phthalimide | Lithium Aluminium Hydride (LiAlH₄) | Isoindoline | Complete reduction of both carbonyl groups. | researchgate.net |

| Phthalimide | Diborane (B₂H₆) | Isoindoline | Alternative reduction method. | researchgate.net |

| N-alkylated Phthalimide | Lithium Aluminium Hydride (LiAlH₄) | N-alkylated Isoindoline | Used in the synthesis of Chlorisondamine. | preprints.org |

| Phthalimidine | Various reducing agents | Isoindoline | Reduction of the single carbonyl group. | researchgate.net |

Transition Metal-Catalyzed Approaches

The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of isoindoline scaffolds is no exception. Palladium, in particular, has proven to be a highly versatile catalyst for a range of reactions that form the isoindoline ring system with high efficiency and selectivity. nih.gov

Palladium-catalyzed C-H activation and annulation reactions represent a powerful and atom-economical strategy for building complex ring systems like isoindolines. acs.org These methods involve the direct functionalization of otherwise inert carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials.

One notable approach involves the palladium-catalyzed annulation of amides containing a gem-dimethyl group with maleimides, proceeding via a twofold C(sp³)–H bond activation in a formal [3+2] cycloaddition. acs.org Another strategy uses palladium catalysis for the intramolecular C-H functionalization of aldonitrones bearing a 2-bromoarylmethyl group to yield cyclic nitrones, which are precursors to isoindoles. chim.it Furthermore, palladium-catalyzed oxidative annulations of indoles using molecular oxygen as the terminal oxidant have been developed, showcasing a mild and efficient C-C bond-forming reaction. caltech.edu This highlights the potential for developing similar aerobic C-H activation methods for isoindoline synthesis.

Palladium-catalyzed cross-coupling and carbonylation reactions are cornerstone methodologies in modern synthesis, providing efficient routes to isoindolinones and, by extension, isoindolines. researchgate.net These cascade reactions allow for the rapid assembly of the heterocyclic core from simple starting materials.

Sonogashira Coupling Cascades: A sequential reaction involving a Sonogashira coupling, followed by propargyl-allenyl isomerization and a [4+2] cycloaddition/aromatization sequence, has been developed to synthesize a variety of polycyclic isoindoline derivatives. nih.gov

Carbonylative Cross-Coupling: The palladium-catalyzed carbonylative cross-coupling of indolylborates with propargyl carbonates can produce allenyl indol-2-yl ketones, which can subsequently cyclize. clockss.org

Carbonylative Annulation: A palladium-catalyzed cascade carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes has been developed to synthesize fused isoindolinone derivatives. nih.gov This process impressively incorporates two carbonyl groups and forms four carbon-carbon bonds and two carbon-heteroatom bonds in a single step. nih.gov

These methods demonstrate the power of palladium catalysis to orchestrate complex bond-forming events in a single pot, leading to significant increases in molecular complexity. researchgate.net

The development of asymmetric methods to synthesize enantiomerically enriched isoindolines is of paramount importance, as chirality is a key determinant of biological activity. Transition metal catalysis has been instrumental in achieving high levels of stereocontrol.

A highly efficient method for synthesizing a range of biologically important enantioenriched isoindolines involves a palladium-catalyzed asymmetric intramolecular allylic C–H amination reaction. This protocol affords products in high yields and with excellent enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.org The success of this reaction relies on the ability of a chiral ligand to control the stereochemical outcome of the C-H amination step. chinesechemsoc.org

Beyond C-H amination, other asymmetric transformations have been developed for related scaffolds. Iridium-catalyzed asymmetric hydrogenation of 3H-indoles provides access to optically active spirocyclic indoline (B122111) scaffolds with excellent yields and enantioselectivities. nih.gov Similarly, organocatalytic [4+2] cycloaddition reactions have been employed to construct chiral spirocyclic scaffolds related to isoindolines. nih.gov These strategies, particularly those involving palladium-catalyzed dipolar cyclizations, are powerful for creating chiral spiro-indenes and other complex structures bearing quaternary stereocenters. oaepublish.com

| Asymmetric Method | Substrate Type | Catalyst System | Key Feature | Reference |

| Intramolecular Allylic C-H Amination | Alkenes with Lewis basic amines | Palladium / Chiral Ligand | High efficiency and enantioselectivity for chiral isoindolines. | chinesechemsoc.org |

| Asymmetric Hydrogenation | 3H-Indoles | Iridium / Chiral Ligand | Access to spirocyclic indoline scaffolds. | nih.gov |

| Asymmetric (4+2) Dipolar Cyclization | Vinylbenzoxazinanones and diazonaphthalenones | Palladium / Chiral Ligand | Construction of chiral spiro-indenes with quaternary stereocenters. | oaepublish.com |

| Organocatalytic [4+2] Cycloaddition | Methyleneindolinones | Chiral Organocatalyst | Synthesis of chiral spiro-oxindole scaffolds. | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple and readily available precursors. orgsyn.orgrsc.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov This reaction is exceptionally versatile and has been adapted for the synthesis of various heterocyclic systems, including isoindoline derivatives.

A notable application involves the Ugi four-center, three-component reaction (Ugi-4C-3CR) for the synthesis of oxoisoindoles. rsc.org In this approach, 2-formylbenzoic acid serves as a bifunctional reactant, providing both the aldehyde and carboxylic acid components. The reaction proceeds through the condensation of 2-formylbenzoic acid, an amine, and an isonitrile. rsc.org The use of propylphosphonic anhydride (T3P®) can promote the reaction, addressing issues of long reaction times. rsc.org The versatility of the Ugi reaction allows for a wide range of substituents to be introduced into the final isoindolinone structure by varying the amine and isocyanide components.

Another related strategy employs an ammonia-Ugi-4CR followed by a copper-catalyzed domino reaction to construct highly substituted isoquinolone-4-carboxylic acids, which share a similar bicyclic core. nih.gov This demonstrates the power of combining MCRs with subsequent cyclization steps to build complex heterocyclic frameworks. The Ugi reaction's ability to be performed in polar protic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) further enhances its practicality. rsc.org

Table 1: Examples of Ugi Reaction in Isoindoline/Isoquinolone Synthesis

| Carbonyl/Carboxyl Source | Amine | Isocyanide | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Formylbenzoic acid | Various primary amines | Various isonitriles | T3P® promoted; one-pot | Oxoisoindoles | rsc.org |

An efficient, catalyst- and solvent-free one-pot method involves the reaction of substituted methyl 2-(halomethyl)benzoates with various amines to produce isoindolinones in high yields (80-99%). researchgate.net This approach demonstrates high utility and has been applied to the synthesis of intermediates for pharmaceuticals like Lenalidomide. researchgate.net Another strategy utilizes an indium-mediated reductive condensation between nitroarenes and o-phthalaldehyde (B127526), providing a novel one-pot pathway to N-aryl isoindolin-1-ones. clockss.org

A particularly elegant one-pot strategy relies on the concept of "isoindole umpolung" (polarity inversion). nih.govrsc.org In this method, a nucleophilic isoindole is generated in situ and then protonated to form an electrophilic isoindolium species. This intermediate subsequently undergoes a Pictet-Spengler-type cyclization, leading to a variety of polycyclic isoindolines in good yields under mild conditions. nih.govrsc.org

Table 2: Selected One-Pot Syntheses of Isoindoline Derivatives

| Starting Material 1 | Starting Material 2 | Key Conditions/Strategy | Product | Reference |

|---|---|---|---|---|

| Methyl 2-(halomethyl)benzoate | Primary amine | Solvent-free, catalyst-free | N-Substituted isoindolinone | researchgate.net |

| Nitroarene | o-Phthalaldehyde | Indium-mediated reduction | N-Aryl isoindolin-1-one (B1195906) | clockss.org |

Cycloaddition Reactions in Isoindoline Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic systems, and they play a pivotal role in the synthesis of the isoindoline core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct, offering excellent control over regioselectivity and stereoselectivity.

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most effective methods for constructing the isoindoline skeleton. nih.gov This strategy can be applied in both intermolecular and intramolecular formats. The intramolecular Diels-Alder (IMDA) reaction is particularly powerful, enabling the efficient assembly of complex, fused ring systems from a single acyclic precursor. nih.govresearchgate.netresearchgate.net

This methodology has been successfully employed in the manufacturing route for an mGluR2 positive allosteric modulator, highlighting its industrial applicability. researchgate.netacs.org In a typical IMDA approach to an isoindolinone, a precursor containing both a diene (often furan-based) and a dienophile is synthesized and then subjected to thermal or Lewis acid-catalyzed conditions to trigger the cycloaddition, forming the bicyclic isoindoline core. nih.govresearchgate.net For instance, a furan (B31954) tethered to a dienophile can undergo an IMDA reaction to form an oxabicyclo-adduct, which can then be converted to the desired isoindoline structure. The synthesis of the parent isoindole itself can be achieved via a retro-Diels-Alder reaction, where a stable adduct like 1,2,3,4-tetrahydro-1,4-epiminonaphthalene is fragmented under thermal conditions to yield pure isoindole. rsc.org

Table 3: Diels-Alder Strategies for Isoindoline Core Synthesis

| Reaction Type | Diene Component | Dienophile Component | Key Outcome | Reference |

|---|---|---|---|---|

| Intramolecular | Furan derivative | Alkene/Alkyne tethered to furan | Construction of isoindolinone core for drug synthesis | nih.govresearchgate.netacs.org |

| Intermolecular | 2,5-Dimethylfuran | N-arylmaleimide | Formation of a bicyclic adduct, precursor to isoindoline-1,3-dione | researchgate.net |

Aza-conjugate addition reactions provide a distinct pathway to functionalized isoindoline systems. One reported methodology involves the reaction of aryl-aldehydes bearing ortho-substituted α,β-unsaturated carboxylic acid derivatives with hydroxylamine. nih.gov This reaction generates a reactive N-hydroxy-carbinolamine intermediate which undergoes a spontaneous intramolecular aza-conjugate addition to furnish isoindole nitrones in good yields. nih.gov These nitrones are versatile intermediates that can be further transformed. For example, they can react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a [4+2] cycloaddition to yield substituted naphthalenes. nih.gov

A similar strategy using aryl-aldehydes with ortho-substituted propiolate fragments also proceeds through an intramolecular aza-conjugate addition of a carbinolamine intermediate. nih.gov This pathway leads to the formation of N-hydroxy-2,3-dihydro-isoindolin-1-ones, which can be subsequently reduced to the corresponding isoindolin-1-ones or isoindoles. nih.gov A related concept, the aza-1,6-Michael addition, has been used in the N-alkylation of indoles, demonstrating the broader applicability of aza-conjugate additions in heterocyclic chemistry. mdpi.com

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. numberanalytics.com For a molecule like methyl isoindoline-4-carboxylate, FGI provides the means to create a diverse library of derivatives by modifying its key functional groups: the secondary amine, the aromatic ring, and the methyl ester.

The methyl ester group (-COOCH₃) is a versatile handle for derivatization:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (isoindoline-4-carboxylic acid) under acidic or basic conditions. This acid can then be coupled with amines to form amides or used in other transformations.

Reduction: The ester can be reduced to a primary alcohol (4-(hydroxymethyl)isoindoline) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Selective reduction to the aldehyde may be possible using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk

Transesterification: Reaction with a different alcohol under catalytic conditions can change the ester group.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes facilitated by specific reagents.

The secondary amine (-NH-) of the isoindoline ring is nucleophilic and can be readily functionalized:

N-Alkylation: Reaction with alkyl halides or other electrophiles can introduce alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives (amides), a common modification.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces N-sulfonylated isoindolines.

The aromatic ring can be modified through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. Potential transformations include nitration, halogenation, or Friedel-Crafts reactions, leading to further diversification of the isoindoline scaffold. These fundamental FGI reactions are crucial for optimizing the properties of isoindoline-based compounds in medicinal chemistry and materials science. ub.eduvanderbilt.edu

Reduction and Oxidation Pathways of Isoindoline Compounds

The isoindoline framework can undergo a variety of reduction and oxidation reactions, allowing for the interconversion of different oxidation states and the introduction of new functional groups.

Reduction Reactions:

The reduction of isoindolinone derivatives is a common method to access the corresponding isoindolines. For instance, the carbonyl group of an isoindolinone can be reduced to a methylene group to yield an isoindoline. Reagents such as lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran (B86392) complex (BH₃/THF) are effective for this transformation. rsc.orgchim.it

Palladium-catalyzed hydrogenation is another important reduction method. For example, phthalimide and its derivatives can be selectively hydrogenated to isoindolin-1-ones in the presence of a palladium-on-carbon (Pd/C) catalyst and an acid promoter like trifluoroacetic acid. rsc.org Further reduction of the isoindolinone can lead to the isoindoline. It has been noted through density functional theory studies that under palladium-catalyzed formate (B1220265) reduction conditions, isoindoline can undergo further hydrogenation of its benzene (B151609) ring to yield 4,5,6,7-tetrahydroisoindole. acs.org This is in contrast to its isomer, indoline, which undergoes dehydrogenation under the same conditions. acs.org

The choice of reducing agent and reaction conditions can be critical for achieving the desired product. For example, in the synthesis of certain isoindolinone derivatives, the reduction of N-substituted phthalimides with specific reducing agents yields hydroxylactams, which are precursors to other functionalized isoindolines. researchgate.net

Interactive Data Table: Reduction of Isoindolinone Precursors

| Precursor Type | Reducing Agent/Catalyst | Product | Reference |

| N-Substituted Isoindolinone | LiAlH₄ | N-Substituted Isoindoline | rsc.org |

| N-Substituted Isoindolinone | BH₃/THF | N-Substituted Isoindoline | chim.it |

| Phthalimide | 10% Pd/C, Trifluoroacetic Acid | Isoindolin-1-one | rsc.org |

| Isoindoline | Palladium-catalyzed formate | 4,5,6,7-Tetrahydroisoindole | acs.org |

Oxidation Reactions:

The oxidation of isoindolines is a primary route to isoindolinones and other oxidized derivatives. A general and widely used method for the synthesis of isoindole N-oxides involves the oxidation of isoindolines with hydrogen peroxide in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst. chim.it Aerobic oxidation, mediated by dioxane, has also been shown to be a chemoselective method for converting N-alkyl and N-aryl isoindolines to their corresponding isoindolinones. nih.gov This method is noteworthy for its mild conditions and avoidance of many common oxidation byproducts. nih.gov

Furthermore, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation provides a route to isoindolinones from 2-benzyl-N-mesylbenzamides without the need for stoichiometric oxidants. rsc.org Mechanistic studies suggest the formation of hydrogen gas during this process. rsc.org The oxidation can also proceed via more complex pathways, such as the reaction of isoindoline with certain reagents to form ortho-quinonedimethane intermediates. acs.org

Interactive Data Table: Oxidation of Isoindoline Compounds

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

| Isoindoline | H₂O₂/Na₂WO₄ | Isoindole N-oxide | chim.it |

| N-Alkyl/Aryl Isoindoline | Aerobic (Dioxane-mediated) | N-Alkyl/Aryl Isoindolinone | nih.gov |

| 2-Benzyl-N-mesylbenzamide | Pd/C | Isoindolinone | rsc.org |

| Isoindoline | Anomeric amide reagent | ortho-Quinonedimethane intermediate | acs.org |

Nucleophilic and Electrophilic Substitution Reactions on the Isoindoline Framework

Substitution reactions are fundamental to the derivatization of the isoindoline core, allowing for the introduction of a wide array of functional groups on both the aromatic and heterocyclic rings.

Electrophilic Aromatic Substitution:

Nucleophilic Substitution:

Nucleophilic substitution can occur at several positions on the isoindoline framework. The nitrogen atom of isoindoline is nucleophilic and can readily undergo reactions such as alkylation and acylation. For example, N-alkylation can be achieved using alkyl halides.

The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by nucleophiles in a nucleophilic acyl substitution reaction. masterorganicchemistry.compressbooks.pub This can lead to the formation of amides, hydrazides, or other carboxylic acid derivatives. The hydrolysis of the ester to the corresponding carboxylic acid is a common example of this type of reaction. nih.gov

In some cases, the isoindole moiety can be rendered electrophilic through an "umpolung" strategy. nih.gov Protonation of an in situ-generated isoindole can form an electrophilic isoindolium ion, which can then react with nucleophiles. nih.gov

Advanced Derivatization Techniques for Synthetic Applications

Modern synthetic chemistry offers a plethora of advanced techniques for the derivatization of heterocyclic compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.comuwindsor.ca Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings can be employed to introduce aryl, vinyl, or other organic fragments onto the isoindoline scaffold, provided a suitable handle like a halide or triflate is present on the aromatic ring. libretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca For instance, an aryl halide derivative of this compound could be coupled with a boronic acid (Suzuki coupling) to form a biaryl structure.

C-H Activation and Functionalization:

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for derivatization. This approach avoids the need for pre-functionalization of the substrate. Transition metals, such as palladium, rhodium, and cobalt, can catalyze the functionalization of C-H bonds in the isoindoline framework. For example, palladium-catalyzed C-H cyclization has been used for the synthesis of isoindolinones. rsc.org

Multi-component and Tandem Reactions:

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient way to build molecular complexity. Similarly, tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot, can streamline synthetic sequences. For example, a tandem imine umpolung-intramolecular aza-Michael addition followed by oxidation has been utilized for the synthesis of N-substituted isoindolinone acetates. organic-chemistry.org

Interactive Data Table: Advanced Derivatization Techniques

| Technique | Description | Potential Application for this compound Derivatives |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-X bonds from a halogenated or triflated precursor. libretexts.org | Introduction of aryl, vinyl, or alkynyl groups at a functionalized position on the benzene ring. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds, often catalyzed by transition metals. rsc.org | Direct introduction of functional groups onto the aromatic or heterocyclic ring without pre-functionalization. |

| Multi-component Reactions | Three or more reactants combine in a one-pot reaction to form a complex product. | Efficient synthesis of highly substituted isoindoline derivatives in a single step. |

| Tandem/Cascade Reactions | Multiple bond-forming reactions occur sequentially in a single reaction vessel. organic-chemistry.org | Rapid construction of complex polycyclic systems incorporating the isoindoline core. |

Iii. Mechanistic Elucidation of Reactions Involving Methyl Isoindoline 4 Carboxylate

Reaction Pathway Analysis and Intermediate Characterization

The synthesis and transformation of isoindoline (B1297411) derivatives often proceed through complex reaction pathways involving multiple intermediates. Understanding these pathways is crucial for controlling reaction outcomes.

A common strategy for constructing substituted isoindolines involves the reaction of o-phthalaldehyde (B127526) with primary amines. nih.gov The reaction pathway typically begins with the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization to afford the isoindoline core. The specific intermediates and the rate-determining step can be influenced by reaction conditions such as temperature and pH. nih.gov

In transformations leading to related heterocyclic systems, such as the synthesis of quinoline-3-carboxylates from indoles, a proposed reaction pathway involves a cyclopropanation-ring expansion mechanism. beilstein-journals.org This process is initiated by the reaction of the indole (B1671886) with a rhodium(II)-generated carbene to form a labile indoline (B122111) cyclopropanation product. beilstein-journals.org This intermediate then undergoes ring-opening of the strained cyclopropane (B1198618) ring and subsequent elimination to yield the final quinoline (B57606) structure. beilstein-journals.org While not directly involving methyl isoindoline-4-carboxylate, this illustrates the types of complex pathways and transient intermediates that can be involved in the rearrangement of indole-based structures.

The characterization of reaction intermediates is often challenging due to their transient nature. Techniques such as spectroscopy and computational modeling are employed to gain insights. For instance, in the synthesis of 4,4′-methylenedimethyldiphenylcarbamate, a related reaction involving the formation of carbamates, intermediates and by-products have been isolated and identified to understand the reaction mechanism and optimize the yield of the desired product. researchgate.net

| Reaction Type | Proposed Intermediates | Key Mechanistic Feature | Supporting Evidence/Analogy |

| Isoindoline formation | Schiff base, cyclic aminal | Intramolecular cyclization | Synthesis of phenyl and pyridyl-substituted isoindolines from o-phthalaldehyde. nih.gov |

| Ring expansion (analogous) | Cyclopropane-fused indoline | Cyclopropanation followed by ring-opening | Rh(II)-catalyzed synthesis of quinoline-3-carboxylates from indoles. beilstein-journals.org |

| Carbamate formation (analogous) | Isocyanate, urethane | Stepwise addition-elimination | Study of intermediate and by-product formation in MDC synthesis. researchgate.net |

Catalytic Cycle Investigations in Metal-Mediated Transformations

Metal catalysis, particularly with palladium, is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including isoindoline derivatives. The catalytic cycle provides a detailed, step-by-step description of the role of the metal catalyst in the reaction.

A plausible catalytic cycle for the palladium-catalyzed synthesis of isoindole-1,3-diones, which are structurally related to isoindolines, involves several key steps. nih.gov The cycle is believed to initiate with the oxidative addition of an o-halobenzoate to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to generate an acylpalladium complex. The subsequent reaction with a primary amine (aminocarbonylation) produces an o-amidocarboxylate intermediate and regenerates the active palladium catalyst for the next cycle. The final step is a base-catalyzed cyclization of the o-amidocarboxylate to form the isoindole-1,3-dione. nih.gov

In a similar vein, palladium-catalyzed C-H activation/annulation reactions are used to construct isoquinolinone scaffolds. A proposed mechanism begins with the coordination of the palladium(II) catalyst to a benzamide (B126) derivative, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Coordination and insertion of an allene (B1206475) then leads to a larger intermediate, which undergoes reductive elimination to yield the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle. mdpi.com

These examples from related systems provide a framework for understanding potential catalytic cycles in the metal-mediated synthesis of functionalized isoindolines like this compound.

| Catalytic Step | Description | Catalyst State | Analogous Reaction |

| Oxidative Addition | Insertion of the metal into a carbon-halogen bond. | Pd(0) → Pd(II) | Palladium-catalyzed synthesis of isoindole-1,3-diones. nih.gov |

| CO Insertion | Insertion of a carbon monoxide molecule into a metal-carbon bond. | Pd(II) | Palladium-catalyzed synthesis of isoindole-1,3-diones. nih.gov |

| C-H Activation | Direct functionalization of a C-H bond mediated by the metal. | Pd(II) | Palladium-catalyzed synthesis of isoquinolinones. mdpi.com |

| Reductive Elimination | Formation of a new bond in the product and regeneration of the lower oxidation state catalyst. | Pd(II) → Pd(0) | Palladium-catalyzed synthesis of isoquinolinones. mdpi.com |

Stereochemical Outcomes and Enantioselectivity Mechanisms

The synthesis of chiral molecules with a high degree of stereocontrol is a major goal in organic chemistry. A stereoselective reaction is one that produces an unequal mixture of stereoisomers. iupac.org In the context of this compound, this would involve controlling the stereochemistry at any chiral centers within the molecule or in its derivatives.

While specific studies on the enantioselective synthesis of this compound are not widely reported, mechanisms for achieving high enantioselectivity in related systems offer valuable insights. For example, in the enantioselective synthesis of pyrroloindolines, a transformation involving a radical cation intermediate is mediated by non-covalent interactions with a chiral catalyst. nih.gov This catalyst creates a chiral environment that directs the approach of the reacting species, leading to the preferential formation of one enantiomer.

In other systems, such as the synthesis of certain amino acids, stereoselectivity is achieved by starting from a chiral precursor. The synthesis of four stereoisomers of β-methoxytyrosine, for instance, was accomplished starting from enantiomerically pure (S)- and (R)-serine, demonstrating how the stereochemistry of the starting material can dictate the stereochemistry of the final product. nih.gov

The mechanism of enantioselectivity often relies on the formation of diastereomeric transition states when a chiral catalyst or reagent interacts with the substrate. The difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one stereoisomer over the other.

| Stereoselective Approach | Underlying Principle | Example System |

| Chiral Catalysis | Formation of diastereomeric transition states with a chiral catalyst. | Enantioselective synthesis of pyrroloindolines via radical cation intermediates. nih.gov |

| Chiral Substrate Control | Transfer of stereochemical information from a chiral starting material. | Stereoselective synthesis of β-methoxytyrosine stereoisomers from serine. nih.gov |

Nucleophilic Cleavage Mechanisms in Isoindoline Precursors

The isoindoline ring system can be susceptible to nucleophilic attack, leading to ring-opening or modification. The mechanism of these cleavage reactions often involves nucleophilic acyl substitution, particularly when a carbonyl group is present, as in an ester or amide derivative of the isoindoline.

Nucleophilic acyl substitution reactions generally proceed through a two-step mechanism: nucleophilic addition followed by elimination of a leaving group . libretexts.org In the context of a precursor to this compound, or the ester itself, a nucleophile would first attack the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the methoxide (B1231860) leaving group would result in a new carbonyl compound. libretexts.org

For instance, the hydrolysis of the ester group in this compound to the corresponding carboxylic acid would proceed via this mechanism, with water or a hydroxide (B78521) ion acting as the nucleophile. The reaction is often catalyzed by acid or base. Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Base catalysis typically involves the use of a stronger nucleophile, such as hydroxide, and proceeds through the deprotonation of the resulting carboxylic acid to drive the reaction to completion.

Iv. Advanced Spectroscopic and Computational Characterization of Methyl Isoindoline 4 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. A full assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional correlation experiments, confirms the constitution of methyl isoindoline-4-carboxylate.

While specific experimental data for this compound is not widely published, its spectral characteristics can be predicted based on established chemical shift principles and data from closely related analogues like methyl indole-4-carboxylate and various isoindoline (B1297411) derivatives. amazonaws.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (CH₂) groups of the heterocyclic ring, the amine (NH) proton, and the methyl ester (OCH₃) protons. The aromatic protons would appear as a multiplet system in the range of δ 7.0-8.0 ppm. The two methylene groups at positions C1 and C3 are diastereotopic and would likely appear as two distinct signals, possibly singlets or multiplets depending on the solvent and concentration, in the region of δ 4.0-5.0 ppm. amazonaws.com The methyl protons of the ester group are expected to be a sharp singlet at approximately δ 3.9 ppm. rsc.org The NH proton signal would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester group is expected to resonate in the downfield region, typically around δ 168 ppm. amazonaws.com The aromatic carbons would produce signals between δ 120-145 ppm. amazonaws.com The two methylene carbons of the isoindoline ring would be found in the range of δ 52-55 ppm, while the methyl ester carbon would appear at a similar chemical shift. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C5, C6, C7) | 7.0 - 8.0 (m) | 120 - 135 |

| Aromatic Quaternary (C3a, C7a) | - | 135 - 145 |

| Aromatic Quaternary (C4) | - | ~130 |

| C1-H₂ | ~4.7 (s) | ~53 |

| C3-H₂ | ~4.7 (s) | ~53 |

| NH | Variable (br s) | - |

| C=O | - | ~168 |

| OCH₃ | ~3.9 (s) | ~52 |

Note: Predicted values are based on data from analogous compounds. amazonaws.comchemicalbook.comrsc.org Actual values may vary. (s = singlet, br s = broad singlet, m = multiplet)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are essential.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton signals to their respective methylene carbon signals, and the methyl ester proton signal to the methyl carbon signal. columbia.edu This technique is more sensitive than older methods like DEPT and confirms all C-H bonds in the molecule. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org Key expected HMBC correlations for this compound would include:

Correlations from the aromatic protons to the quaternary aromatic carbons and the ester carbonyl carbon.

Correlations from the methylene protons (C1-H₂ and C3-H₂) to the adjacent quaternary aromatic carbons (C7a and C3a, respectively).

Correlation from the methyl ester protons to the ester carbonyl carbon.

These long-range correlations provide definitive proof of the connectivity between the ester group, the benzene (B151609) ring, and the isoindoline nitrogen heterocycle, leaving no ambiguity in the final structural assignment. nih.govnih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related isoindoline analogues provides significant insight into its expected solid-state characteristics. nih.gov

Analysis of isoindoline-containing structures reveals common conformational features. nih.gov The five-membered isoindoline ring typically adopts a non-planar, envelope conformation to relieve ring strain. In this conformation, one of the five atoms (often a carbon or the nitrogen) is puckered out of the plane formed by the other four.

Table 2: Representative Crystallographic Data for an Isoindoline Analogue (Ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate derivative 21)

| Parameter | Value |

| Chemical Formula | C₁₉H₂₂N₂O₆ |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | Not Specified |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | 90 |

| β (°) | Not Specified |

| γ (°) | 90 |

| Volume (ų) | Not Specified |

| Z | Not Specified |

Note: Data derived from descriptive synthesis of an isoindoline intermediate, specific crystallographic parameters were not provided in the source. nih.gov This table illustrates the type of data obtained from X-ray analysis.

The supramolecular architecture of crystalline this compound would be heavily influenced by intermolecular interactions, particularly hydrogen bonding. researchgate.net The secondary amine (N-H) group is a classic hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₀H₁₁NO₂), the exact molecular weight is 177.0790 g/mol .

Under electron ionization (EI), the molecule would form a molecular ion (M⁺•) at m/z = 177. The fragmentation of this ion is predictable based on the functional groups present. libretexts.orgmiamioh.edu Key fragmentation pathways for esters and amines would dominate the spectrum:

Alpha-cleavage of the ester: Loss of the methoxy (B1213986) radical (•OCH₃) is a characteristic fragmentation for methyl esters, which would produce a prominent acylium ion at m/z 146 ([M-31]⁺). miamioh.edu

Alpha-cleavage adjacent to the amine: Cleavage of a C-C bond adjacent to the nitrogen is a typical pathway for amines. libretexts.org This could lead to the loss of fragments from the benzylic positions.

Loss of the entire ester group: Cleavage of the bond between the aromatic ring and the carbonyl group could lead to the loss of •COOCH₃, resulting in an ion at m/z 118.

Retro-Diels-Alder (RDA)-type reaction: The heterocyclic ring could undergo fragmentation, although this is less common for aromatic-fused systems.

The resulting mass spectrum provides a molecular fingerprint that confirms the mass and is consistent with the proposed structure.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Origin |

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 146 | [M - OCH₃]⁺ | α-cleavage at ester |

| 118 | [M - COOCH₃]⁺ | Cleavage of ester group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Note: These are predicted fragmentation patterns based on established principles of mass spectrometry. libretexts.orgmiamioh.edu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its structural integrity.

The most prominent bands are associated with the carboxylate and the isoindoline core. The ester carbonyl (C=O) stretching vibration is expected to appear as a strong band typically in the region of 1700-1725 cm⁻¹. The presence of a C-O stretching band further confirms the ester group. The N-H stretching vibration of the secondary amine in the isoindoline ring would typically be observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzene ring usually appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups of the pyrrolidine (B122466) ring are found just below 3000 cm⁻¹.

In studies of related isoindoline-1,3-dione derivatives, FT-IR spectroscopy has been routinely used to confirm the structure of synthesized compounds. nih.gov Similarly, the interaction and reaction of indole (B1671886) moieties with other molecules have been successfully monitored by tracking changes in the carbonyl region using ATR-FTIR spectroscopy. nih.gov The disappearance of the carboxylic O-H stretch and the appearance of characteristic carboxylate ion absorptions (asymmetric and symmetric stretches) are key indicators in the formation of metal-carboxylate complexes. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| C-H (aromatic) | Stretch | > 3000 | Medium-Weak |

| C-H (aliphatic) | Stretch | < 3000 | Medium-Weak |

| C=O (ester) | Stretch | 1700 - 1725 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Variable |

| C-O (ester) | Stretch | 1100 - 1300 | Strong |

Electronic Spectroscopy (UV-Vis, Luminescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (luminescence/fluorescence), provides critical information about the electronic transitions within a molecule. These techniques are used to probe the electronic structure of this compound and its analogues.

UV-Vis spectra of isoindole-1,3-dione compounds, recorded in solvents like CH₂Cl₂, typically show dominant absorbance peaks in the near-ultraviolet (NUV) region, often around 230 nm. researchgate.net For more complex indolizino[1,2-b] quinoline (B57606) derivatives, absorption spectra may not be significantly affected by substituents, but the fluorescence properties are heavily influenced. researchgate.net The emission and excitation spectra of these compounds often suggest that emission occurs from a locally excited state with a geometry identical to the ground state. researchgate.net

Luminescence studies on related heterocyclic systems demonstrate that the introduction of substituents can tune the emission wavelengths. researchgate.netresearchgate.net For example, in some indolizino[1,2-b] quinoline derivatives, substituents with higher electron-accepting capacity, such as -CN, have been observed to lead to the highest quantum yields, indicating stabilization of the excited electronic state. researchgate.net The study of melatonin, which contains an indole core, shows a characteristic UV absorption peak around 278 nm and a photoluminescence band at 365 nm, highlighting how these techniques can monitor molecular changes and interactions. mdpi.com

Table 2: Representative Electronic Spectroscopy Data for Isoindoline Analogues

| Compound Class | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

|---|---|---|---|---|

| Isoindole-1,3-dione derivatives | CH₂Cl₂ | ~229-231 | Not Reported | researchgate.net |

| Indolizino[1,2-b] quinoline derivatives | ACN | ~250-400 | ~400-500 | researchgate.net |

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing data on oxidation and reduction potentials. The electrochemical behavior of the isoindoline core is of significant interest.

Studies on functionalized isoindolinones have revealed redox activity at highly negative potentials, with quasi-reversible redox potentials around -2.8 V versus Fc/Fc⁺. researchgate.net This behavior is attributed to the formation of a stable carbanion radical on the carbonyl group. researchgate.net The reversibility of these electrochemical processes is a key factor in their potential for applications in energy storage. researchgate.net

In related indole-based sulfonamides, the electrochemical oxidation is centered on the indole moiety. nih.gov The nature of substituents on the aromatic ring can significantly modify the anodic peak potential; electron-donating groups decrease the oxidation potential, while electron-withdrawing groups increase it by removing electron density from the π-system. nih.gov This demonstrates that the electronic properties of the isoindoline ring in this compound can be tuned, influencing its electrochemical behavior.

Computational Chemistry and Quantum-Chemical Studies

Computational chemistry provides a powerful lens for examining molecular properties at an atomic level, complementing experimental data and offering predictive insights.

Density Functional Theory (DFT) is a quantum-chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. For isoindoline derivatives, DFT calculations are used to compute equilibrium geometries, HOMO-LUMO energy gaps, dipole moments, and to predict reaction pathways. researchgate.net

For instance, DFT has been used to rationalize why isoindoline and indoline (B122111) isomers undergo different reaction pathways under the same catalytic conditions, revealing that both processes are initiated by the oxidative insertion of a palladium catalyst into an aliphatic C-H bond. nih.gov In studies of isoindigo derivatives, DFT and time-dependent DFT (TD-DFT) calculations have shown that the nature of N-substituents significantly affects the HOMO, LUMO, vertical excitation energy, and oscillator strength of π–π* transitions. researchgate.netmdpi.com For a synthesized isoindole, DFT calculations indicated that the HOMO is localized over the substituted aromatic ring, while the LUMO resides mainly over the indole side, with a calculated HOMO-LUMO energy gap of 4.59 eV. semanticscholar.orgresearchgate.net These studies underscore DFT's ability to predict the electronic landscape and reactivity of this compound.

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor, typically a protein). youtube.com This method is crucial for structure-based drug discovery.

Numerous docking studies have been performed on isoindoline and isoindolinone derivatives to explore their potential as inhibitors for various biological targets. nih.govnih.govresearchgate.net For example, isoindoline derivatives have been evaluated as potential L-type Ca²⁺ channel blockers, with docking calculations showing interactions with key glutamic acid residues in the channel's selectivity filter. nih.govresearchgate.net The calculated binding affinities (ΔG) and dissociation constants (Kd) help identify the most promising compounds. nih.gov In another study, isoindoline-1-one derivatives were docked into the EGFR-TK active site to understand their binding mechanism as potential cancer therapeutics. researchgate.net These simulations provide a detailed atomic-level view of protein-ligand interactions, guiding the design of more potent and selective analogues. nih.govnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmatec-conferences.org By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of non-covalent interactions such as hydrogen bonds and π–π stacking.

Table 3: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis in Heterocyclic Compounds

| Interaction Type | Typical Percentage Contribution | Reference |

|---|---|---|

| H···H | 38.3% - 46.3% | nih.govnih.gov |

| O···H / H···O | 14.6% - 31.5% | nih.govnih.gov |

| C···H / H···C | 14.9% - 17.3% | nih.govnih.gov |

| Br···H / H···Br | ~30% | iucr.org |

V. Applications of Methyl Isoindoline 4 Carboxylate As a Synthetic Building Block

Strategic Utility in the Synthesis of Complex Organic Molecules

The isoindoline (B1297411) scaffold, which forms the core of methyl isoindoline-4-carboxylate, is a fundamental component in the synthesis of various complex organic molecules. Its utility is particularly noted in the preparation of substituted isoindolinones, a class of compounds with significant biological relevance. For instance, the isoindolinone ring system is the central feature of molecules like Pazinaclone, an anxiolytic agent, and (S)-PD172938, a potent dopamine (B1211576) D₄ ligand nih.gov.

Synthetic strategies often focus on the modification of this core structure. The construction of isoindolinone rings bearing a tetrasubstituted carbon stereocenter is a significant synthetic challenge, highlighting the importance of well-defined starting materials to access these complex targets nih.gov. The presence of the methyl carboxylate group at the 4-position of the isoindoline ring in this compound offers a functional handle for further molecular elaboration, enabling its incorporation into larger, more complex structures.

Table 1: Synthetic Targets and Applications of the Isoindoline Scaffold

| Target Scaffold/Molecule Class | Application Area | Key Structural Feature |

|---|---|---|

| Substituted Isoindolinones | Medicinal Chemistry | Isoindolinone ring system with stereocenters nih.gov |

| Privileged Scaffolds | Drug Discovery | Core isoindoline structure for library synthesis nih.gov |

| Monomethine Dyes | Materials Science | Isoindoline-based chromophoric systems researchgate.net |

| Colorimetric Chemosensors | Analytical Chemistry | Isoindoline structure for VOC detection researchgate.net |

Precursor to Biologically Relevant Scaffolds

The isoindoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for ligands targeting a diverse range of biological receptors.

The isoindoline heterocycle is a cornerstone in the development of numerous therapeutic agents. The isoindolinone ring system, directly accessible from isoindoline precursors, exhibits a wide spectrum of therapeutic activities, including antimicrobial, anti-Parkinson, anti-inflammatory, anxiolytic, and antiviral properties nih.gov.

Prominent examples of clinical drugs featuring this core structure include:

Thalidomide: An immunomodulatory drug built on an N-substituted phthalimide (B116566) structure, a di-oxygenated form of the isoindoline core mdpi.com.

Indoprofen: A non-steroidal anti-inflammatory drug (NSAID) that contains an isoindolin-1-one (B1195906) moiety mdpi.compreprints.org.

Chlorisondamine: A nicotinic receptor antagonist used for hypertension, which features a perchlorinated isoindoline core mdpi.compreprints.org.

Pazinaclone: An agonist of the benzodiazepine (B76468) receptor used for treating anxiety, based on the isoindolinone ring system nih.gov.

The development of analogues, such as the 3-methylated versions of Pazinaclone, demonstrates how modifications to the basic isoindoline scaffold can lead to new compounds with optimized pharmacological properties nih.gov.

The concept of a "privileged scaffold" refers to a molecular framework that can be systematically modified to generate a library of compounds with affinity for multiple biological targets. The isoindoline ring system is an archetypal example of such a scaffold nih.gov. Its rigid structure presents a well-defined orientation for appended functional groups, allowing for the systematic exploration of chemical space in drug discovery programs.

By starting with a functionalized precursor like this compound, chemists can employ various synthetic transformations to build libraries of diverse molecules. This approach is central to identifying new drug candidates and optimizing lead compounds. For example, the introduction of a methyl group onto the isoindoline stereocenter has been shown to dramatically enhance binding affinity and potency in certain drug candidates, a strategy known as the "magic methyl effect" nih.gov.

Applications in Materials Science and Analytical Chemistry

Beyond pharmaceuticals, the chemical properties of the isoindoline nucleus are harnessed in the creation of functional materials and analytical tools.

The isoindoline core is a component in the synthesis of certain classes of dyes. Specifically, isoindoline derivatives are used to create monomethine styryl dyes, which have applications as disperse dyes for coloring polyester (B1180765) fabrics researchgate.net. The synthesis involves reacting an isoindoline precursor with active methylene (B1212753) compounds to generate a chromophoric system researchgate.net. The inherent aromaticity and tunable electronic properties of the isoindoline ring make it a useful platform for designing molecules that absorb and emit light in the visible spectrum.

The development of chemosensors is an important area of analytical chemistry, and isoindoline-based structures have proven effective for this purpose. A colorimetric chemosensor based on an isoindoline structure was developed for the rapid detection of volatile organic compounds (VOCs), such as ethylamines researchgate.net. The detection mechanism relies on a nucleophilic attack on the isoindoline core by the analyte, which induces a significant and rapid color change visible to the naked eye researchgate.net. This sensor was effective in both solution and solid states, including on thin films and dyed nylon fabric, demonstrating the practical applicability of isoindoline derivatives as simple and effective chemical probes researchgate.net.

Vi. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Isoindoline (B1297411) Compounds

The synthesis of isoindoline derivatives has traditionally relied on methods that are often not aligned with the principles of green chemistry. researchgate.net Recognizing this, a significant future direction is the development of environmentally benign and efficient synthetic protocols.

Recent advancements have focused on minimizing or eliminating the use of hazardous solvents and catalysts. For instance, researchers have developed solventless reaction conditions and methodologies that utilize water as a green solvent for the synthesis of isoindoline and isoindolinone derivatives. researchgate.netnih.gov One-pot methods that proceed under mild, metal-free conditions are also being explored to improve efficiency and sustainability. nih.gov An example is the tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated esters in the presence of a recyclable fluorous phosphine (B1218219) organocatalyst, which produces isoindolinones in high yields without the need for chromatographic purification. rsc.org Other innovative approaches include acid-catalyzed intramolecular hydroamination and direct δ-amination of sp³ C-H bonds using molecular iodine as a transition-metal-free oxidant. organic-chemistry.org

These efforts highlight a clear trend towards simplifying reaction setups, reducing resource consumption, and minimizing waste generation, making the synthesis of complex isoindoline compounds more accessible and environmentally responsible. researchgate.netrsc.org

Exploration of Underutilized Reactivity Profiles of Methyl isoindoline-4-carboxylate

While this compound is frequently used as a foundational building block, its full reactive potential remains to be unlocked. Its utility is demonstrated in its incorporation into complex molecules through reactions like reductive amination, serving as a key component in the synthesis of targeted therapeutic agents, including histone deacetylase (HDAC) inhibitors and molecules for radioligand therapy. google.comsnmjournals.org

An emerging area of research focuses on the reactivity of isoindoline-derived intermediates. Recent studies have shown that the reaction of isoindolines can generate transient ortho-quinodimethane (o-QDM) intermediates. acs.org This highly reactive species opens up new avenues for complex molecular construction through cycloaddition and other transformations. The ability to generate such intermediates from the isoindoline core suggests that this compound could be a precursor to a wider range of complex polycyclic systems than previously explored. Detailed mechanistic studies, combining experimental work and computational analysis, are beginning to unravel the pathways of these novel transformations, such as the formation of cyclic hydrazones through a unique self-catalysis mechanism involving dimeric tetrazine intermediates. acs.org

Future work will likely focus on harnessing these transient intermediates and exploring the unique electronic and steric influence of the 4-carboxylate group on the reactivity of the isoindoline ring system.

Advanced Computational Approaches for Structure-Reactivity Relationships in Isoindoline Systems

Computational chemistry is becoming an indispensable tool for accelerating research into isoindoline systems. Molecular docking and other in silico methods are increasingly used to predict the binding affinities of new isoindoline derivatives to biological targets and to elucidate structure-activity relationships (SAR). researchgate.netresearchgate.net For example, docking studies have been crucial in understanding how isoindoline-based hybrids interact with the active sites of enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), guiding the design of more potent and selective inhibitors. nih.govnih.govnih.gov

Beyond simple docking, advanced computational techniques like Density Functional Theory (DFT) are being employed to investigate reaction mechanisms in detail. acs.org These calculations provide deep insights into the feasibility of reaction pathways, the stability of intermediates, and the origins of observed reactivity, such as the formation of cyclic tetrazines from azomethine imine precursors. acs.org The pharmacokinetic properties of new isoindoline derivatives are also being predicted using computational tools, helping to identify candidates with promising drug-like characteristics early in the discovery process. researchgate.net

The synergy between computational prediction and experimental validation is expected to grow, enabling a more rational and efficient design cycle for new isoindoline-based molecules and a deeper understanding of their chemical behavior.

Design and Synthesis of New Isoindoline-Based Chemical Entities with Tailored Properties

The design and synthesis of novel isoindoline-based molecules with specific, tailored functions is a major frontier in medicinal chemistry. The isoindoline scaffold serves as a versatile core that can be strategically modified to target a wide array of biological processes. nih.govtandfonline.com

A prominent strategy is molecular hybridization, where the isoindoline or isoindoline-1,3-dione (phthalimide) moiety is combined with other known pharmacophores to create new chemical entities with enhanced or novel activities. nih.govnih.gov This approach has led to the development of promising compounds with potential applications as:

Anti-inflammatory and Analgesic Agents: By designing hybrids that selectively inhibit COX-2. nih.gov

Anti-Alzheimer's Agents: Through the creation of hybrids that inhibit acetylcholinesterase by interacting with both its catalytic and peripheral anionic sites. nih.gov

Antidepressants: By targeting the 5-HT1A receptor. researchgate.net

Neuroprotective Agents: By designing molecules that protect against oxidative stress via the NRF2 signaling pathway. tandfonline.comnih.gov

Anticancer Agents: By developing derivatives that induce apoptosis and necrosis in cancer cell lines. researchgate.net

Furthermore, the isoindoline core has been integral to the development of advanced diagnostics and therapeutics. For example, a pyroglutamic-isoindoline-based ligand was used to create a radiolabeled molecule for fibroblast activation protein (FAP)-targeted therapy, where the inclusion of an albumin-binder dramatically improved its pharmacokinetic profile and tumor accumulation. snmjournals.orgresearchgate.net This demonstrates a sophisticated level of molecular engineering to achieve properties tailored for a specific, complex application.

Future research will undoubtedly continue to leverage the structural versatility of this compound and related compounds to build increasingly complex and functionally optimized molecules for therapeutic and diagnostic purposes.

Q & A

Basic Research Questions

Q. How can crystallographic methods like SHELX be applied to determine the molecular structure of methyl isoindoline-4-carboxylate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and stereochemistry. Key steps include:

- Data collection with a diffractometer.

- Phase determination via direct methods (SHELXS/SHELXD) .

- Refinement of thermal parameters and electron density maps (SHELXL) to resolve potential disorder in the isoindoline ring .

- Validation using tools like ORTEP-3 for visualizing thermal ellipsoids and assessing model accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodology : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS).

- NMR : Assign peaks using coupling constants and 2D experiments (COSY, HSQC) to confirm regiochemistry and substituent positions.

- IR : Identify carbonyl (C=O) and ester (C-O) stretches to validate functional groups.

- HRMS : Confirm molecular formula by matching experimental and theoretical m/z values.

Q. How should researchers design a synthetic route for this compound while minimizing side products?

- Methodology :

- Retrosynthetic analysis : Prioritize esterification of isoindoline-4-carboxylic acid using methanol under acid catalysis.

- Optimization : Use kinetic control (low temperature) to suppress ring-opening side reactions. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the ester from unreacted acid or dimeric byproducts .

Advanced Research Questions

Q. How can Cremer-Pople puckering coordinates resolve conformational ambiguities in the isoindoline ring of this compound?

- Methodology :

- Calculate puckering parameters (amplitude , phase angle ) using atomic coordinates from X-ray data.

- Compare results to DFT-optimized geometries to assess ring flexibility.

- Identify pseudorotation pathways (e.g., envelope vs. twist conformers) and their thermodynamic stability via potential energy surface (PES) scans .

Q. How can contradictory data between computational and experimental results (e.g., dipole moments, bond lengths) be reconciled in studies of this compound?

- Methodology :

- Error analysis : Quantify uncertainties in crystallographic data (e.g., standard deviations in bond lengths) and computational settings (basis set, solvation model).

- Sensitivity testing : Vary DFT functionals (B3LYP vs. M06-2X) to assess robustness of predictions.

- Experimental validation : Cross-check with alternative methods (e.g., microwave spectroscopy for dipole moments) .

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data in bioactivity studies involving this compound derivatives?

- Methodology :

- Use nonlinear regression (e.g., Hill equation for IC₅₀/EC₅₀ determination) with software like GraphPad Prism.

- Apply ANOVA or Student’s t-test to compare treatment groups, ensuring replicates.

- Report confidence intervals and p-values to assess significance .

Q. How can automated workflows improve the reproducibility of this compound synthesis and characterization?

- Methodology :

- Automated synthesis : Use flow chemistry systems for precise control of reaction parameters (temperature, residence time).

- High-throughput screening : Pair robotic liquid handlers with LC-MS for rapid purity assessment.

- Data management : Implement electronic lab notebooks (ELNs) to standardize protocols and metadata .

Data Presentation & Literature Review

Q. What guidelines should be followed when presenting crystallographic or spectroscopic data in publications?

- Recommendations :

- Crystallography : Include CIF files, refinement statistics (, ), and Flack parameters for absolute configuration.

- Spectroscopy : Provide full spectral data (e.g., NMR integration values, IR band assignments) in supplementary materials.

- Tables/Figures : Use SI units, consistent significant figures, and IUPAC nomenclature .

Q. How can researchers efficiently identify gaps in the existing literature on this compound?

- Methodology :

- Systematic reviews : Use databases like SciFinder or Web of Science with filters for "review articles" and "crystal structures" .

- Citation mining : Trace backward (references) and forward (cited-by) to map research trends.

- Meta-analysis : Compare synthetic yields, bioactivity data, and computational models across studies to highlight inconsistencies .

Notes for Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.